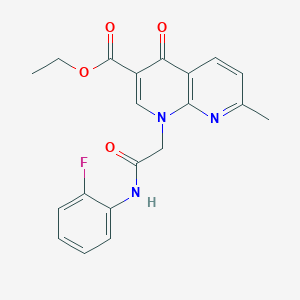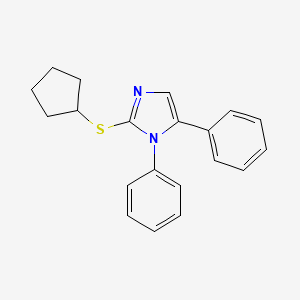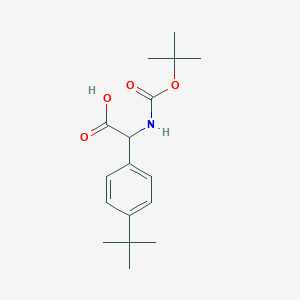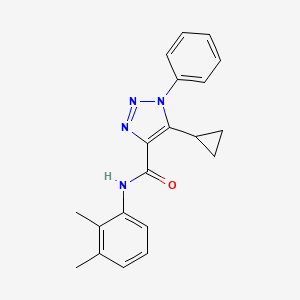![molecular formula C23H17BrN2O3 B2382780 3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 342608-75-7](/img/structure/B2382780.png)
3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is fused with a pyrrole ring, forming a pyrroloisoxazole system . The molecule also contains three phenyl rings, one of which is substituted with a bromine atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrroloisoxazole ring system and the attached phenyl rings. The presence of the bromine atom would add significant mass to the molecule and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole ring and the bromophenyl group. Isoxazoles can undergo a variety of reactions, including ring-opening reactions, and the bromine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the bromine atom could increase its molecular weight and potentially influence its solubility. The fused ring system could also influence its stability and reactivity .Scientific Research Applications
- Role of 3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione :
- Role of 3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione :
- Role of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid :
- Role of 3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione :
- Role of Liquid Crystalline Polymers (LCPs) :
- Role of 3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione :
Liquid Crystal Materials
Polymer Building Blocks
Proteomics Research
Biological and Pharmaceutical Applications
Materials Science and Organic Semiconductors
Other Practical Applications
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other isoxazole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to predict the exact biochemical pathways it may affect. Isoxazole compounds are known for their wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The presence of the bromophenyl group may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by interactions with other molecules present in the system .
properties
IUPAC Name |
3-(3-bromophenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c24-16-9-7-8-15(14-16)20-19-21(29-26(20)18-12-5-2-6-13-18)23(28)25(22(19)27)17-10-3-1-4-11-17/h1-14,19-21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQZNWLVJIDMTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC(=CC=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2382701.png)
![3-(2,4-Dichlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2382702.png)


![[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile](/img/structure/B2382707.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2382711.png)
![N-(3-(azepan-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2382712.png)
![1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B2382714.png)

![1-[3-(2,2,2-Trifluoroethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2382716.png)
